molecular formula C18H12F4N4O3S B6490810 N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide CAS No. 903314-15-8

N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide

Cat. No.: B6490810
CAS No.: 903314-15-8
M. Wt: 440.4 g/mol
InChI Key: WGDMWVXFMDEBJD-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked carbamoyl methyl group derived from 2,4-difluorophenyl. The benzamide moiety is further substituted with 2,6-difluoro groups, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-[[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O3S/c19-9-4-5-13(12(22)6-9)24-14(27)8-30-18-26-25-15(29-18)7-23-17(28)16-10(20)2-1-3-11(16)21/h1-6H,7-8H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDMWVXFMDEBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and analogues identified in the evidence:

Compound Name Molecular Weight Heterocyclic Core Substituents Key Functional Groups Reported Use/Properties
Target Compound : N-{[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide ~449.3 (est.) 1,3,4-oxadiazole 2,4-difluorophenyl, 2,6-difluorobenzamide Sulfanyl, carbamoyl Hypothesized pesticide (structural analogy)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 429.22 1,3,4-thiadiazole 2,4-dichlorophenyl, 2,6-difluorobenzamide Carbamoyl Crystalline stability (monoclinic P21/c, hydrogen bonding)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 310.69 None 4-chlorophenyl, 2,6-difluorobenzamide Urea Insect growth regulator (chitin synthesis inhibitor)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) 540.73 Pyridine 2,6-difluorobenzamide, trifluoromethyl Urea, ether Acaricide (veterinary use)

Key Comparative Insights

Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole core distinguishes it from the 1,3,4-thiadiazole analogue in . Fluazuron and diflubenzuron lack heterocyclic cores but feature urea linkages, which are pivotal for their pesticidal activity .

Substituent Effects: The 2,4-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 2,4-dichlorophenyl substituent in , as fluorine’s smaller atomic radius reduces steric hindrance.

Physicochemical Properties: The thiadiazole analogue in crystallizes in a monoclinic system (space group P21/c) with a melting point of 498 K, suggesting high thermal stability. Hydrogen bonding between N–H and carbonyl groups contributes to its crystalline packing . The target compound’s oxadiazole core and sulfanyl group may influence its crystallization behavior differently.

However, the oxadiazole core and sulfanyl linkage might target different pathways (e.g., enzyme inhibition) compared to urea-based analogues .

Research Findings and Implications

  • Agrochemical Potential: Fluorine-rich benzamides like diflubenzuron dominate pesticide markets due to their efficacy; the target compound’s fluorinated design aligns with this trend but requires empirical validation .
  • Crystallography: The monoclinic packing and hydrogen-bonding patterns observed in provide a template for analyzing the target compound’s solid-state properties, which are critical for formulation development.

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